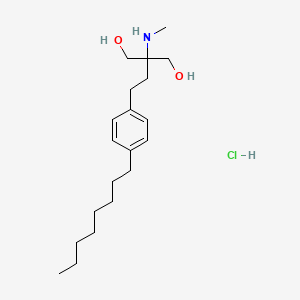
N-Methylfingolimod Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylfingolimod Hydrochloride is a derivative of fingolimod, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod itself is a sphingosine-1-phosphate receptor modulator that sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction . This compound retains similar properties but with modifications that may enhance its pharmacological profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylfingolimod Hydrochloride involves several steps, starting from commercially available precursors. The key steps include:
Alkylation: The initial step involves the alkylation of a suitable precursor with methyl iodide to introduce the N-methyl group.
Hydrolysis: The intermediate product undergoes hydrolysis to yield the desired N-Methylfingolimod.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as ultra-performance liquid chromatography (UPLC) are employed to monitor and control the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Methylfingolimod Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Methylfingolimod Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sphingosine-1-phosphate receptor modulators.
Biology: The compound is employed in research related to lymphocyte sequestration and immune response modulation.
Medicine: This compound is investigated for its potential in treating autoimmune diseases, neurodegenerative disorders, and certain types of cancer
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
N-Methylfingolimod Hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. The compound binds to these receptors, causing internalization and functional antagonism. This prevents lymphocytes from exiting lymph nodes, thereby reducing their circulation in the central nervous system and mitigating autoimmune responses . Additionally, the compound influences various molecular pathways, including inhibition of histone deacetylases and activation of protein phosphatase 2A .
Comparación Con Compuestos Similares
Similar Compounds
Fingolimod: The parent compound, used in multiple sclerosis treatment.
Siponimod: Another sphingosine-1-phosphate receptor modulator with similar immunomodulating properties.
Ozanimod: A newer compound with a similar mechanism of action but different pharmacokinetic profile.
Uniqueness
N-Methylfingolimod Hydrochloride is unique due to its N-methyl modification, which may enhance its pharmacological properties, such as increased potency or reduced side effects. This modification distinguishes it from other similar compounds and provides potential advantages in therapeutic applications .
Propiedades
Fórmula molecular |
C20H36ClNO2 |
|---|---|
Peso molecular |
358.0 g/mol |
Nombre IUPAC |
2-(methylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C20H35NO2.ClH/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(16-22,17-23)21-2;/h10-13,21-23H,3-9,14-17H2,1-2H3;1H |
Clave InChI |
KCHHXDLYQJDGPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


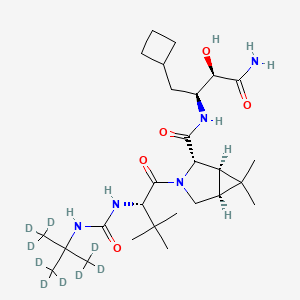
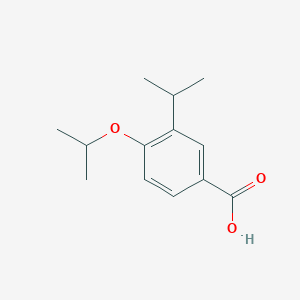
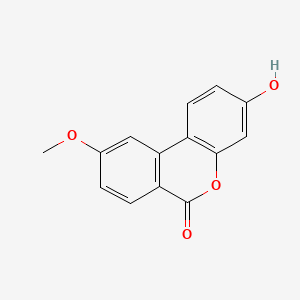
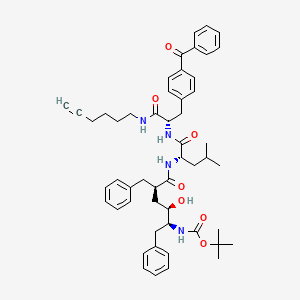
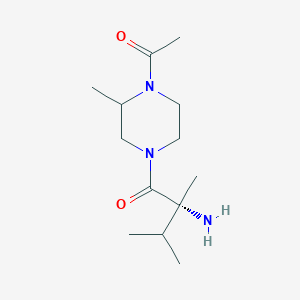
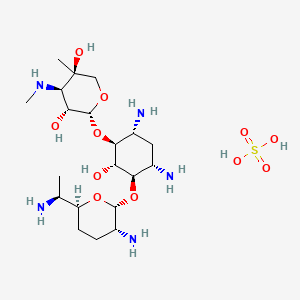
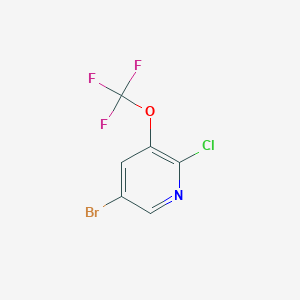
![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)


![3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
![2-[2-(3-Acetyl-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438395.png)
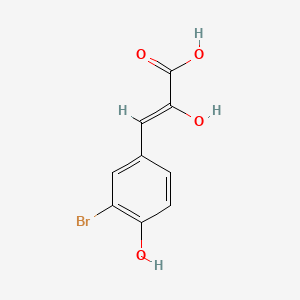
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13438407.png)
